N-(1,3-Benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide N-(1,3-Benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 202990-62-3
VCID: VC0381255
InChI: InChI=1S/C17H16N2O2S/c1-11-6-5-8-14(12(11)2)21-10-16(20)19-17-18-13-7-3-4-9-15(13)22-17/h3-9H,10H2,1-2H3,(H,18,19,20)
SMILES: CC1=C(C(=CC=C1)OCC(=O)NC2=NC3=CC=CC=C3S2)C
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4g/mol

N-(1,3-Benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide

CAS No.: 202990-62-3

Main Products

VCID: VC0381255

Molecular Formula: C17H16N2O2S

Molecular Weight: 312.4g/mol

N-(1,3-Benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide - 202990-62-3

CAS No. 202990-62-3
Product Name N-(1,3-Benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide
Molecular Formula C17H16N2O2S
Molecular Weight 312.4g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide
Standard InChI InChI=1S/C17H16N2O2S/c1-11-6-5-8-14(12(11)2)21-10-16(20)19-17-18-13-7-3-4-9-15(13)22-17/h3-9H,10H2,1-2H3,(H,18,19,20)
Standard InChIKey FRGIPCYPIILOID-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)OCC(=O)NC2=NC3=CC=CC=C3S2)C
Canonical SMILES CC1=C(C(=CC=C1)OCC(=O)NC2=NC3=CC=CC=C3S2)C
PubChem Compound 729863
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator